N-(2-hydroxy-5-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Description
This compound belongs to the rhodanine (2-thioxo-4-thiazolidinone) class of heterocycles, characterized by a five-membered thiazolidinone ring with a Z-configured benzylidene substituent at the 5-position. The structure features:
- A butanamide chain at the 3-position of the thiazolidinone ring.
- A 3-methoxyphenyl group as the benzylidene substituent.
- A 2-hydroxy-5-nitrophenyl moiety attached via an amide linkage.
The (5Z)-configuration is critical for maintaining planar geometry, which influences biological activity and binding interactions.
Properties
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-30-15-5-2-4-13(10-15)11-18-20(27)23(21(31)32-18)9-3-6-19(26)22-16-12-14(24(28)29)7-8-17(16)25/h2,4-5,7-8,10-12,25H,3,6,9H2,1H3,(H,22,26)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJOMAKENPNBAH-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-5-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure includes a nitrophenyl group, a thiazolidinone moiety, and a methoxyphenyl substituent, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Properties
Research indicates that the compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate antimicrobial properties against various pathogens. The nitro group is often associated with enhanced antimicrobial efficacy due to its ability to generate reactive oxygen species (ROS) upon reduction within microbial cells .
- Anticancer Activity : The thiazolidinone derivatives have been studied for their anticancer potential. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
- Trypanocidal Activity : The compound's structural similarities to other nitro-containing compounds suggest potential activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have indicated that the presence of a nitro group can enhance trypanocidal effects by interacting with key enzymes involved in the parasite's metabolism .
The proposed mechanisms of action for this compound include:
- Reactive Oxygen Species Generation : The nitro group can undergo reduction to form reactive intermediates that damage cellular components, leading to cell death in pathogens .
- Enzyme Inhibition : Similar compounds have been shown to inhibit crucial enzymes like cruzipain in T. cruzi, disrupting the parasite's life cycle and metabolism .
Case Studies
Several studies have explored the biological activity of related compounds:
- Nitroisoxazole Derivatives : A study demonstrated that nitroisoxazole derivatives exhibited significant trypanocidal activity, particularly those with larger substituents that enhanced lipophilicity and enzyme interaction . These findings suggest a similar potential for the compound .
- Zinc(II) Carboxylate Complexes : Research on related thiazolidinone complexes indicated good anti-leishmanial activity with minimal toxicity. The binding affinity to DNA was assessed through UV-visible spectroscopy, showing intercalative interactions indicative of their potential as therapeutic agents .
Research Findings Summary Table
Comparison with Similar Compounds
Structural Analogues of Rhodanine Derivatives
Rhodanine-based compounds are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: The 3-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from 4-methylbenzylidene () or halogenated benzylidenes (). Methoxy groups enhance lipophilicity and may influence π-π stacking . The 2-hydroxy-5-nitrophenyl moiety is unique compared to simpler amide substituents (e.g., 2-methylphenyl in ).
Synthetic Pathways :
- The target compound’s synthesis likely involves carbodiimide-mediated amidation (similar to ’s method for benzamide derivatives) to form the butanamide linkage .
- By contrast, triazole-thione alkylation () is used for analogs with extended alkyl chains .
Spectroscopic Characterization: IR spectra of related compounds (e.g., ) confirm the absence of C=O (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) in the thiazolidinone ring . The Z-configuration of the benzylidene group is typically confirmed via NOESY or X-ray crystallography, as in ’s (Z)-triazole derivatives .
Critical SAR Notes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
